molecular formula C18H24N2O4 B6944074 N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]oxane-2-carboxamide

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]oxane-2-carboxamide

Cat. No.: B6944074
M. Wt: 332.4 g/mol
InChI Key: JHYUMDOXINXNLT-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]oxane-2-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with a piperidinone ring, a methoxy group, and an oxane carboxamide moiety, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]oxane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-23-15-9-8-13(19-18(22)16-6-3-5-11-24-16)12-14(15)20-10-4-2-7-17(20)21/h8-9,12,16H,2-7,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYUMDOXINXNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCCCO2)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]oxane-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidinone Intermediate: The synthesis begins with the preparation of the 2-oxopiperidin-1-yl intermediate. This can be achieved through the cyclization of a suitable amine with a diketone under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the phenolic hydroxyl group using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).

    Coupling with Oxane Carboxamide: The final step involves coupling the methoxy-substituted piperidinone with oxane-2-carboxylic acid or its derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]oxane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The carbonyl group in the piperidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride (NaH) and an appropriate nucleophile.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.

    Substitution: NaH in dimethylformamide (DMF) with a suitable nucleophile.

Major Products

    Oxidation: Formation of a hydroxyl-substituted derivative.

    Reduction: Formation of a hydroxyl-substituted piperidine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]oxane-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. The presence of the piperidinone ring and methoxy group can interact with biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]oxane-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The piperidinone ring can form hydrogen bonds with active site residues, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-methoxyphenyl]oxane-2-carboxamide: Lacks the piperidinone ring, making it less complex.

    N-[4-hydroxy-3-(2-oxopiperidin-1-yl)phenyl]oxane-2-carboxamide: Contains a hydroxyl group instead of a methoxy group, which may alter its reactivity and biological activity.

    N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]butane-2-carboxamide: Features a butane chain instead of an oxane ring, affecting its chemical properties.

Uniqueness

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]oxane-2-carboxamide is unique due to the combination of its piperidinone ring, methoxy group, and oxane carboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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